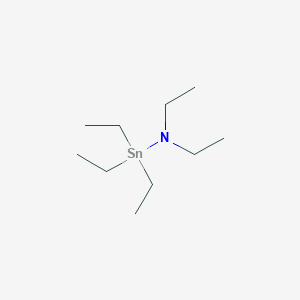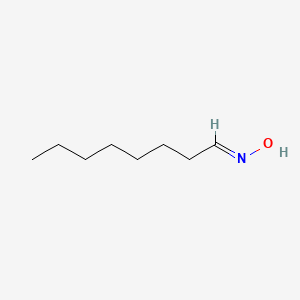
Caprylic aldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Caprylic aldehyde oxime can be synthesized through the reaction of caprylic aldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an aqueous medium at room temperature, resulting in the formation of the oxime.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to ensure efficient mixing and reaction completion. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts to accelerate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: Caprylic aldehyde oxime undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form nitriles or carboxylic acids.
Reduction: Reduction of the oxime can yield primary amines.
Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminium hydride or catalytic hydrogenation are used.
Substitution: Various reagents, including acids and bases, can facilitate substitution reactions.
Major Products Formed:
Oxidation: Nitriles and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted oximes depending on the reagents used.
Applications De Recherche Scientifique
Caprylic aldehyde oxime has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: this compound is used in the production of fragrances, flavors, and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of caprylic aldehyde oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and other cellular processes.
Comparaison Avec Des Composés Similaires
Butyraldehyde oxime: Similar in structure but with a shorter carbon chain.
Hexanal oxime: Another aldehyde oxime with a six-carbon chain.
Decanal oxime: A longer-chain aldehyde oxime.
Uniqueness: Caprylic aldehyde oxime is unique due to its optimal chain length, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring amphiphilic characteristics, such as in surfactants and emulsifiers.
Propriétés
Numéro CAS |
929-55-5 |
|---|---|
Formule moléculaire |
C8H17NO |
Poids moléculaire |
143.23 g/mol |
Nom IUPAC |
(NE)-N-octylidenehydroxylamine |
InChI |
InChI=1S/C8H17NO/c1-2-3-4-5-6-7-8-9-10/h8,10H,2-7H2,1H3/b9-8+ |
Clé InChI |
GGZXEEFQIXMFBF-CMDGGOBGSA-N |
SMILES isomérique |
CCCCCCC/C=N/O |
SMILES canonique |
CCCCCCCC=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide, 4-[[5-[(methoxyamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-[(1R)-1-phenylethyl]-](/img/structure/B14753564.png)

![2-(2-chlorophenyl)-3-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]quinazolin-4-one](/img/structure/B14753575.png)
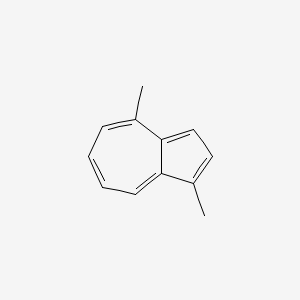
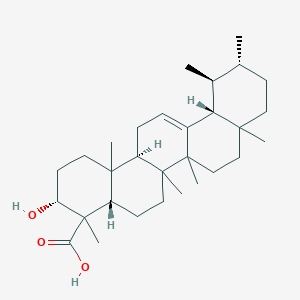
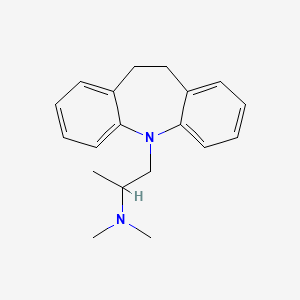
![Spiro[1,3-dioxolane-2,2'(1'H)-naphthalene]](/img/structure/B14753601.png)

![Benzenamine, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14753611.png)

![butyl N-[(butoxycarbonylamino)methyl]carbamate](/img/structure/B14753635.png)

